molecular formula C19H15ClN2O3S B251335 N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B251335
M. Wt: 386.9 g/mol
InChI Key: XEWUPYWEZGCBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of immunology. This compound is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of immune cells. CP-690,550 has been shown to have significant therapeutic potential for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a selective inhibitor of JAKs, which are enzymes that play a crucial role in the signaling pathways of immune cells. By inhibiting JAKs, this compound blocks the production of cytokines, which are signaling molecules that play a key role in the inflammatory response. This leads to a reduction in inflammation and a decrease in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the immune system. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, while increasing the production of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the number of activated T cells and B cells in the immune system.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several advantages for use in lab experiments. The compound is highly selective for JAKs and has a low toxicity profile, making it a safe and effective tool for studying the immune system. However, this compound has some limitations for use in lab experiments. The compound has a short half-life, which means that it must be administered frequently to maintain its therapeutic effects. Additionally, this compound has some off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide. One area of research is the identification of new JAK inhibitors with improved selectivity and longer half-lives. Another area of research is the development of combination therapies that target multiple signaling pathways in the immune system. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in the treatment of autoimmune diseases. Finally, there is a need for research on the potential use of this compound in the treatment of other diseases, such as cancer and viral infections.

Synthesis Methods

The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 2-chlorothiophene with 4-aminophenylacetic acid to form the intermediate compound 4-(2-chlorothiophen-3-yl)-N-phenylbutanamide. This intermediate is then reacted with 2-chlorophenoxyacetyl chloride to form the final product, this compound.

Scientific Research Applications

N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has been shown to have significant efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c20-15-4-1-2-5-16(15)25-12-18(23)21-13-7-9-14(10-8-13)22-19(24)17-6-3-11-26-17/h1-11H,12H2,(H,21,23)(H,22,24)

InChI Key

XEWUPYWEZGCBTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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